Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate
Overview
Description
“Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C11H17NO4S . It has an average mass of 259.322 Da .
Synthesis Analysis
The synthesis of related compounds, such as 2-aminothiazole-4-carboxylate derivatives, involves the use of ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone in absolute ethanol. A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Chemical Transformations and Synthesis :
- Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, derived from Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate, can be transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating its utility in organic synthesis and medicinal chemistry (Albreht et al., 2009).
Antioxidant and Antimicrobial Properties :
- A series of derivatives synthesized from this compound exhibited promising antioxidant and antimicrobial properties, with specific compounds showing high free radical scavenging activity and potential for antimicrobial use (Haroon et al., 2021).
Anticancer Activity :
- Thiazole compounds derived from this compound were tested for their anticancer activity, with some compounds showing significant activity against breast cancer cells and leukemia cell lines, indicating their potential use in cancer therapy (Sonar et al., 2020), (El-Subbagh et al., 1999).
Computational and Structural Analysis :
- Computational studies on derivatives of this compound have been conducted to understand their electronic structure and properties, contributing to the development of new materials and drugs (Haroon et al., 2019).
Molecular Docking Studies :
- This compound derivatives have been utilized in molecular docking studies, particularly in the context of acetylcholinesterase inhibition, highlighting their potential in neurological disorder treatments (Haroon et al., 2021).
Antibacterial and Antifungal Applications :
- Novel thiazole compounds containing ether structure synthesized from this compound have shown significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Qiu Li-ga, 2015).
Properties
IUPAC Name |
ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-4-14-10(13)8-7-17-9(12-8)11(15-5-2)16-6-3/h7,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPORIIMLVGSHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC(=CS1)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585293 | |
Record name | Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73956-16-8 | |
Record name | Ethyl 2-(diethoxymethyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73956-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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